Cyclohexyl p-toluenesulfonate

Catalog No.
S793490
CAS No.
953-91-3
M.F
C13H18O3S
M. Wt
254.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl p-toluenesulfonate

CAS Number

953-91-3

Product Name

Cyclohexyl p-toluenesulfonate

IUPAC Name

cyclohexyl 4-methylbenzenesulfonate

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

OHHPZPDQZMUTCA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2

Organic Synthesis:

Cyclohexyl p-toluenesulfonate (also known as cyclohexyl tosylate) serves as a versatile leaving group in organic synthesis. Its bulky cyclohexyl group and good leaving group ability (due to the p-toluenesulfonate moiety) make it suitable for various substitution reactions, including:

  • Nucleophilic substitution: Cyclohexyl p-toluenesulfonate can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups onto organic molecules. This property finds application in the synthesis of various organic compounds, such as ethers, esters, and amides.
  • Acylation: Cyclohexyl p-toluenesulfonate can act as an acylating agent, transferring the acetyl group (CH3CO-) to nucleophiles. This application is particularly useful in the synthesis of aromatic ketones and esters [].

Catalysis:

Cyclohexyl p-toluenesulfonate can be employed as a Brønsted acid catalyst in various organic reactions. Its moderate acidity allows for the activation of various substrates without being overly reactive. Some examples of its use as a catalyst include:

  • Esterification: Cyclohexyl p-toluenesulfonate can catalyze the esterification of carboxylic acids and alcohols.
  • Aldol condensation: This reaction involves the condensation of two carbonyl compounds to form a β-hydroxycarbonyl compound. Cyclohexyl p-toluenesulfonate can act as a catalyst for this reaction, promoting the formation of aldol products.

Other Applications:

Beyond organic synthesis and catalysis, cyclohexyl p-toluenesulfonate finds uses in other scientific research areas:

  • Material science: As a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity.
  • Polymer chemistry: As a chain transfer agent in the polymerization of various monomers, allowing for the control of polymer chain length and properties.

Cyclohexyl p-toluenesulfonate is an organic compound characterized by the molecular formula C13H18O3SC_{13}H_{18}O_{3}S and a molecular weight of approximately 254.35 g/mol. It is an ester formed from p-toluenesulfonic acid and cyclohexanol, commonly used in various chemical applications due to its reactivity and stability. Its structure features a cyclohexyl group attached to the sulfonate moiety, making it a key intermediate in organic synthesis and a useful reagent in various

Cyclohexyl p-toluenesulfonate is a mild irritant and may cause skin and eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling this compound [].

, primarily as a leaving group in nucleophilic substitution reactions. The sulfonate group is known for its ability to enhance the electrophilicity of adjacent carbon atoms, facilitating reactions such as:

  • Nucleophilic Substitution: Cyclohexyl p-toluenesulfonate can undergo nucleophilic substitution with various nucleophiles, leading to the formation of different alkyl derivatives.
  • Elimination Reactions: Under certain conditions, it can also participate in elimination reactions, producing alkenes .

Cyclohexyl p-toluenesulfonate can be synthesized through various methods:

  • Esterification Reaction:
    • Reactants: p-Toluenesulfonic acid and cyclohexanol.
    • Conditions: Typically requires acid catalysis and heating to promote the reaction.
    • Mechanism: The hydroxyl group of cyclohexanol reacts with the sulfonic acid, releasing water and forming the ester.
  • Transesterification:
    • Involves exchanging the alkoxy group of another sulfonate ester with cyclohexanol under acidic or basic conditions.

These methods allow for the efficient production of cyclohexyl p-toluenesulfonate in laboratory settings .

Cyclohexyl p-toluenesulfonate is utilized in various applications:

  • Organic Synthesis: Serves as a reagent in the preparation of more complex organic molecules.
  • Proteomics Research: Used as a tool for studying protein interactions and modifications.
  • Chemical Intermediates: Acts as an intermediate in synthesizing pharmaceuticals and agrochemicals .

Interaction studies involving cyclohexyl p-toluenesulfonate focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its sulfonate group significantly influences reaction rates and mechanisms, particularly in substitution and elimination reactions. Studies have shown that neighboring groups can affect the kinetics of these reactions, highlighting the compound's utility in mechanistic studies of organic chemistry .

Several compounds share structural similarities with cyclohexyl p-toluenesulfonate. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Cyclopentyl p-toluenesulfonateSimilar sulfonate structure; five-membered ringMore reactive due to ring strain
Benzyl p-toluenesulfonateContains a benzyl group instead of cyclohexylOften used in polymer chemistry
Ethyl p-toluenesulfonateEthyl group replaces cyclohexylLower molecular weight; different reactivity profile
Methyl p-toluenesulfonateMethyl group instead of cyclohexylSmaller size leads to different solubility properties

Cyclohexyl p-toluenesulfonate is unique due to its stable cyclohexane structure, which provides specific steric effects that influence its reactivity compared to other similar sulfonates .

The development of sulfonate esters like cyclohexyl p-toluenesulfonate is rooted in the broader exploration of p-toluenesulfonic acid derivatives. p-Toluenesulfonic acid (TsOH), first synthesized in the late 19th century, became a cornerstone in organic chemistry due to its strong acidity and stability. Cyclohexyl p-toluenesulfonate emerged as a derivative of interest in the mid-20th century, particularly for studying stereochemical effects in substitution reactions.

Early research in the 1950s–1970s focused on its conformational behavior. For example, Eliel and Ro demonstrated that the equatorial conformation of the cyclohexyl group in cyclohexyl p-toluenesulfonate exhibits a free energy difference of 0.7 kcal/mol compared to the axial form, as deduced from solvolysis rates. These studies laid the groundwork for understanding steric and electronic influences on reaction mechanisms.

Fundamental Chemical Identity

IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cyclohexyl 4-methylbenzenesulfonate. Its structural formula consists of:

  • A cyclohexyl group (C₆H₁₁) attached via an oxygen atom to
  • A p-toluenesulfonate group (CH₃C₆H₄SO₃⁻).

The skeletal structure is represented as:
$$ \text{C}6\text{H}{11}\text{O} - \text{SO}2 - \text{C}6\text{H}4\text{CH}3 $$
This configuration places the methyl group of the toluenesulfonate moiety in the para position relative to the sulfonate group.

Molecular Weight and Empirical Formula

The molecular weight of cyclohexyl p-toluenesulfonate is 254.34 g/mol, calculated as follows:
$$
\begin{align}
\text{C}_{13}\text{H}_{18}\text{O}_3\text{S} & = (13 \times 12.01) + (18 \times 1.008) + (3 \times 16.00) + (1 \times 32.07) \
& = 156.13 + 18.14 + 48.00 + 32.07 \
& = 254.34 \, \text{g/mol}.
\end{align
}
$$
The empirical formula, C₁₃H₁₈O₃S, reflects its composition of 13 carbon, 18 hydrogen, 3 oxygen, and 1 sulfur atom.

Table 1: Key Molecular Properties of Cyclohexyl p-Toluenesulfonate

PropertyValueSource
IUPAC NameCyclohexyl 4-methylbenzenesulfonate
Molecular FormulaC₁₃H₁₈O₃S
Molecular Weight (g/mol)254.34
Melting Point43–47°C
Density1.21 g/cm³ (predicted)

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

953-91-3

Wikipedia

Benzenesulfonic acid, 4-methyl-, cyclohexyl ester

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, cyclohexyl ester: ACTIVE

Dates

Modify: 2023-08-15

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